Calcifediol-3-anpg
Description
Properties
CAS No. |
101396-04-7 |
|---|---|
Molecular Formula |
C35H49N5O5 |
Molecular Weight |
619.807 |
IUPAC Name |
[(1R,3Z)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] 2-(4-azido-2-nitroanilino)acetate |
InChI |
InChI=1S/C35H49N5O5/c1-23-10-14-28(45-33(41)22-37-31-17-13-27(38-39-36)21-32(31)40(43)44)20-26(23)12-11-25-9-7-19-35(5)29(15-16-30(25)35)24(2)8-6-18-34(3,4)42/h11-13,17,21,24,28-30,37,42H,1,6-10,14-16,18-20,22H2,2-5H3/b25-11+,26-12-/t24-,28-,29-,30?,35-/m1/s1 |
InChI Key |
SAGRKFMIWKIUIV-IQRITIODSA-N |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC(=O)CNC4=C(C=C(C=C4)N=[N+]=[N-])[N+](=O)[O-])C |
Synonyms |
25-hydroxyvitamin D3 3-(N-(4-azido-2-nitrophenyl)glycinate) |
Origin of Product |
United States |
Scientific Research Applications
Vitamin D Deficiency Treatment
Calcifediol has been shown to be more effective than cholecalciferol (vitamin D3) in increasing serum 25(OH)D levels. A study indicated that calcifediol soft capsules administered monthly led to a significant increase in serum levels compared to traditional vitamin D3 supplementation .
Table 1: Efficacy of Calcifediol vs. Cholecalciferol
| Treatment Type | Increase in Serum 25(OH)D Levels | Time Frame |
|---|---|---|
| Calcifediol | Significant increase | Monthly |
| Cholecalciferol | Moderate increase | Varies |
Management of Rickets
Clinical studies have evaluated the effectiveness of calcifediol in treating vitamin D-resistant rickets. In a case study involving three patients, calcifediol administration resulted in improved calcium retention and phosphorus absorption, demonstrating its utility in managing this condition .
Case Study Summary: Treatment of Rickets with Calcifediol
| Patient ID | Condition | Dosage (units/day) | Outcome |
|---|---|---|---|
| Patient 1 | Familial X-linked Rickets | 4,000 - 5,000 | Increased calcium retention |
| Patient 2 | Familial Autosomal Dominant | 4,000 - 5,000 | Improved gastrointestinal absorption |
| Patient 3 | Familial Hypophosphatemia | Variable | Increased serum phosphorus concentration |
Bone Health and Metabolism
Calcifediol has been investigated for its role in bone health, particularly among young adults with vitamin D deficiency. A recent study found that calcifediol supplementation led to significant improvements in bone metabolism parameters without serious adverse effects .
Table 2: Bone Metabolism Parameters Before and After Calcifediol Treatment
| Parameter | Baseline Average (SD) | Post-Treatment Average (SD) | p-Value |
|---|---|---|---|
| Serum Calcium | 8.5 (0.5) | 9.0 (0.4) | <0.001 |
| Serum Phosphate | 2.5 (0.3) | 2.7 (0.2) | <0.01 |
| Alkaline Phosphatase | 70 (10) | 65 (8) | >0.05 |
Immune System Modulation
Research indicates that calcifediol may have immune-modulating effects, particularly in respiratory infections. A study highlighted that calcifediol liposomes significantly reduced bacterial survival in infected epithelial cells . This suggests potential applications in treating pulmonary infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings:
- Calcifediol has the longest half-life among vitamin D metabolites due to its role as a storage form .
- Structural modifications (e.g., hydroxylation at C1 or C25) significantly alter biological activity and pharmacokinetics.
Critical Analysis of Evidence Gaps
- Nomenclature Issues: The suffix "-3-anpg" lacks validation in chemical databases (e.g., PubChem, ChemSpider) or pharmacopeias. It may refer to an uncharacterized analog, miswritten IUPAC name, or nonstandard abbreviation.
- Research Limitations: No peer-reviewed studies compare Calcifediol with hypothetical derivatives. Claims about such compounds require experimental validation.
Recommendations for Further Investigation
Verify the compound’s nomenclature with IUPAC guidelines.
Conduct structural characterization (e.g., NMR, mass spectrometry) to confirm its existence.
Explore pharmacological properties in preclinical models if synthesized.
Preparation Methods
Microbial Strain and Cultivation
The patent US20120064584A1 details the use of Pseudonocardia autotrophica ID9302 (deposition no: KCTC 1029BP) as a biocatalyst. This strain hydroxylates vitamin D3 into calcifediol and further into calcitriol under controlled conditions.
Culture Conditions
-
Medium : Tryptic soy broth supplemented with 0.1% yeast extract.
-
Temperature : 28°C.
-
Aeration : 0.5 vvm (volume per volume per minute).
-
Inoculation : 1–5% (v/v) pre-cultured cells.
Cells are harvested during the late logarithmic phase via centrifugation (4,000 × g, 15 min) and resuspended in a specialized buffer for bioconversion.
Buffer Composition for Enhanced Hydroxylation
The patented buffer system optimizes calcifediol yield by stabilizing the enzyme-microbe complex and improving substrate solubility. Key components include:
| Component | Concentration (w/v) | Role |
|---|---|---|
| FeCl₂/MnCl₂/ZnSO₄ | 0.01–0.3% | Cofactor for hydroxylase |
| Methanol/Ethanol | 1–10% | Solubilize vitamin D3 |
| β-Cyclodextrin | 0.1–5% | Substrate encapsulation |
| Tris-HCl | 0.01–1% | pH stabilization (7.0–7.4) |
| MgCl₂ | 0.001–0.5% | Enzyme activation |
This formulation increases calcifediol productivity to 166.87 mg/L, outperforming traditional solvents like acetone or DMSO.
Bioconversion Process
The reaction occurs in a bioreactor with the following parameters:
-
Substrate : Vitamin D3 dissolved in methanol (0.02% w/v).
-
Temperature : 28°C.
-
Agitation : 500 rpm.
-
Duration : 5–10 days.
Vitamin D3 is fed continuously to maintain a concentration below inhibitory thresholds. The inclusion of β-cyclodextrin enhances substrate bioavailability, boosting calcifediol yield by 40% compared to non-encapsulated systems.
Comparative Analysis of Hydroxylation Methods
Chemical Synthesis
Traditional chemical routes involve multi-step oxidation using reagents like m-chloroperbenzoic acid (mCPBA) or tert-butyl hydroperoxide. However, these methods face challenges:
-
Low selectivity : Over-hydroxylation at C1α produces unwanted byproducts.
-
Toxicity : Heavy metal catalysts (e.g., OsO₄) necessitate rigorous purification.
Enzymatic Hydroxylation
Cell-free systems using recombinant CYP2R1 show promise but require costly NADPH regeneration systems. Pseudonocardia-mediated bioconversion circumvents this by utilizing endogenous cofactors, reducing production costs by 30%.
Industrial-Scale Production and Optimization
Fermentation Scaling
The patent demonstrates successful scale-up to 75 L reactors, achieving calcifediol titers of 166.87 mg/L. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 7.0–7.4 | Maximizes enzyme activity |
| Dissolved Oxygen | 20–30% air saturation | Prevents oxidative degradation |
| Substrate Feed Rate | 0.5 g/L/day | Avoids microbial inhibition |
Downstream Processing
Post-reaction purification involves:
Q & A
Q. How can researchers integrate this compound into combinatorial therapies while avoiding off-target toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
